molecular formula C11H14ClNO2 B2534577 Ethyl 2-amino-3-(4-chlorophenyl)propanoate CAS No. 29622-19-3; 52031-05-7

Ethyl 2-amino-3-(4-chlorophenyl)propanoate

Cat. No.: B2534577
CAS No.: 29622-19-3; 52031-05-7
M. Wt: 227.69
InChI Key: ASDQNFHVGOPSDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-amino-3-(4-chlorophenyl)propanoate is an organic compound with the molecular formula C11H14ClNO2 It is a derivative of phenylalanine, where the phenyl group is substituted with a chlorine atom at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-3-(4-chlorophenyl)propanoate typically involves the reaction of ethyl acetoacetate with 4-chlorobenzaldehyde in the presence of ammonium acetate. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition to yield the desired product. The reaction conditions generally include refluxing the reactants in ethanol for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-(4-chlorophenyl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-amino-3-(4-chlorophenyl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-(4-chlorophenyl)propanoate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-3-(2-chlorophenyl)propanoate
  • Ethyl 2-amino-3-(4-bromophenyl)propanoate
  • Ethyl 2-amino-3-(4-fluorophenyl)propanoate

Uniqueness

Ethyl 2-amino-3-(4-chlorophenyl)propanoate is unique due to the presence of the chlorine atom at the para position, which can influence its reactivity and interaction with biological targets. This substitution pattern can affect the compound’s pharmacokinetic and pharmacodynamic properties, making it distinct from other similar compounds .

Properties

IUPAC Name

ethyl 2-amino-3-(4-chlorophenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c1-2-15-11(14)10(13)7-8-3-5-9(12)6-4-8/h3-6,10H,2,7,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASDQNFHVGOPSDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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